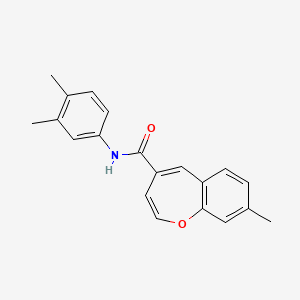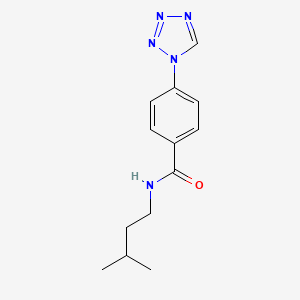![molecular formula C28H30N2O4 B14978051 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B14978051.png)
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by the presence of a benzylpiperazine moiety attached to a furochromene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multiple steps. One common method is the reductive amination of a precursor compound, such as 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one, with benzylpiperazine. This reaction is often carried out using sodium cyanoborohydride in methanol as the reducing agent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization and chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and antifungal properties.
Pharmacology: The compound has shown promise as a potential drug candidate due to its bioactivity.
Biological Studies: It is used in molecular docking studies to predict binding orientations with protein targets.
作用機序
The mechanism of action of 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to enhance the bioactivity of the compound by facilitating binding to protein targets. This interaction can modulate various biological pathways, leading to the observed pharmacological effects .
類似化合物との比較
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 6-((S)-3-Benzylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)Pyrazine
Uniqueness
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific structural features, such as the furochromene core and the benzylpiperazine moiety. These features contribute to its distinct bioactivity and potential therapeutic applications.
特性
分子式 |
C28H30N2O4 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C28H30N2O4/c1-18-20(3)33-25-16-26-24(15-23(18)25)19(2)22(28(32)34-26)9-10-27(31)30-13-11-29(12-14-30)17-21-7-5-4-6-8-21/h4-8,15-16H,9-14,17H2,1-3H3 |
InChIキー |
IUSPJYNMYHIRJR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)CC5=CC=CC=C5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B14977969.png)
![[1,1'-Biphenyl]-4-yl(4-(6-methyl-2-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B14977971.png)
![N-(2-chloro-4-methylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B14977972.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14977973.png)
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(thiophen-2-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B14977974.png)
![1-(3-Butoxyphenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14977976.png)


![N-(2,4-dimethylphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B14977993.png)
![1-(2,3-dimethylphenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B14978003.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B14978028.png)
![ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B14978036.png)
![2-(2-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B14978038.png)

